Cas no 1805212-07-0 (3-Amino-4-(difluoromethyl)-6-hydroxy-2-methylpyridine)

3-Amino-4-(difluoromethyl)-6-hydroxy-2-methylpyridine is a fluorinated pyridine derivative with a unique structural motif, combining amino, hydroxy, and difluoromethyl functional groups. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, where its difluoromethyl group enhances metabolic stability and bioavailability. The presence of multiple reactive sites allows for selective modifications, making it valuable for constructing complex heterocyclic frameworks. Its hydroxy and amino groups facilitate further derivatization, while the difluoromethyl moiety contributes to lipophilicity and electronic effects. The compound is particularly useful in the development of bioactive molecules, offering a balance of reactivity and stability for advanced synthetic applications.
3-Amino-4-(difluoromethyl)-6-hydroxy-2-methylpyridine structure
1805212-07-0 structure
Product name:3-Amino-4-(difluoromethyl)-6-hydroxy-2-methylpyridine
CAS No:1805212-07-0
MF:C7H8F2N2O
MW:174.148028373718
CID:4916900

3-Amino-4-(difluoromethyl)-6-hydroxy-2-methylpyridine Chemical and Physical Properties

Names and Identifiers

    • 3-Amino-4-(difluoromethyl)-6-hydroxy-2-methylpyridine
    • Inchi: 1S/C7H8F2N2O/c1-3-6(10)4(7(8)9)2-5(12)11-3/h2,7H,10H2,1H3,(H,11,12)
    • InChI Key: NLASDSNVYVGAKV-UHFFFAOYSA-N
    • SMILES: FC(C1=CC(NC(C)=C1N)=O)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 281
  • Topological Polar Surface Area: 55.1
  • XLogP3: -0.2

3-Amino-4-(difluoromethyl)-6-hydroxy-2-methylpyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A024005417-1g
3-Amino-4-(difluoromethyl)-6-hydroxy-2-methylpyridine
1805212-07-0 97%
1g
$1,747.20 2022-04-01
Alichem
A024005417-500mg
3-Amino-4-(difluoromethyl)-6-hydroxy-2-methylpyridine
1805212-07-0 97%
500mg
$1,009.40 2022-04-01

Additional information on 3-Amino-4-(difluoromethyl)-6-hydroxy-2-methylpyridine

3-Amino-4-(difluoromethyl)-6-hydroxy-2-methylpyridine: A Comprehensive Overview

The compound 3-Amino-4-(difluoromethyl)-6-hydroxy-2-methylpyridine (CAS No. 1805212-07-0) is a structurally complex pyridine derivative with diverse functional groups, making it a subject of interest in various scientific and industrial applications. This compound belongs to the broader category of heterocyclic aromatic compounds, which are widely studied for their unique chemical properties and potential biological activities. The presence of an amino group (-NH₂), a difluoromethyl group (-CF₂H), a hydroxyl group (-OH), and a methyl group (-CH₃) on the pyridine ring introduces significant versatility in its chemical reactivity and functionalization possibilities.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 3-Amino-4-(difluoromethyl)-6-hydroxy-2-methylpyridine through multi-step reactions involving precise control over regioselectivity and stereoselectivity. Researchers have explored various methodologies, including palladium-catalyzed cross-coupling reactions, to construct the pyridine skeleton with the desired substituents. These studies highlight the importance of understanding the electronic effects of substituents on the reactivity of pyridine derivatives, particularly in the context of transition metal-catalyzed transformations.

The biological activity of 3-Amino-4-(difluoromethyl)-6-hydroxy-2-methylpyridine has been a focal point in pharmacological research. Recent studies have demonstrated its potential as a lead compound in drug discovery, particularly in the development of anti-inflammatory and anticancer agents. The hydroxyl and amino groups on the molecule are believed to play critical roles in its bioavailability and interaction with cellular targets. Furthermore, the difluoromethyl group contributes to the molecule's lipophilicity, enhancing its ability to penetrate biological membranes.

In materials science, 3-Amino-4-(difluoromethyl)-6-hydroxy-2-methylpyridine has shown promise as a precursor for advanced materials such as coordination polymers and metal-organic frameworks (MOFs). The nitrogen atoms in the pyridine ring can act as coordinating sites for metal ions, enabling the formation of highly porous and stable structures with applications in gas storage and catalysis. Recent research has focused on optimizing the synthesis conditions to achieve high yields of these materials while maintaining their structural integrity.

The environmental impact of 3-Amino-4-(difluoromethyl)-6-hydroxy-2-methylpyridine has also been investigated, particularly in relation to its degradation pathways and toxicity profiles. Studies have shown that under certain environmental conditions, such as UV light exposure or microbial activity, the compound undergoes degradation into less harmful byproducts. However, further research is required to fully understand its long-term ecological effects and to develop strategies for minimizing its environmental footprint.

From an industrial perspective, 3-Amino-4-(difluoromethyl)-6-hydroxy-2-methylpyridine holds potential as an intermediate in the synthesis of agrochemicals and specialty chemicals. Its unique combination of functional groups allows for further modification to tailor its properties for specific applications. For instance, selective oxidation or reduction reactions can be employed to introduce additional functional groups or modify existing ones, thereby expanding its utility across different industries.

In conclusion, 3-Amino-4-(difluoromethyl)-6-hydroxy-2-methylpyridine (CAS No. 1805212-07-0) is a multifaceted compound with significant potential across various fields due to its versatile structure and functional groups. Ongoing research continues to uncover new insights into its synthesis, biological activity, material applications, and environmental behavior. As scientific understanding evolves, this compound is likely to play an increasingly important role in both academic research and industrial innovation.

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